N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound primarily utilized in scientific research. Its molecular formula is , and it has a molecular weight of 443.5 grams per mole. The compound is characterized by its diverse functional groups, which may contribute to its potential biological activities and applications in medicinal chemistry .
This compound can be sourced from various chemical suppliers, including BenchChem, which offers it with a typical purity of 95%. It is synthesized for research purposes and is not approved for medical use by regulatory bodies such as the FDA.
The compound falls under the category of organic compounds, specifically within the class of amides. It contains a thiophene ring, which is notable for its sulfur content, and a chromenone moiety, indicating potential interactions in biological systems due to its structural complexity.
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step synthetic pathways. These may include:
Technical details about specific reagents and conditions are often proprietary or found in specialized literature and patents .
The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can be represented using various notations:
InChI=1S/C22H21NO7S/c1-28-18-6-7-20-15(10-18)11-19(22(25)30-20)14-2-4-17(5-3-14)29-12-21(24)23-16-8-9-31(26,27)13-16/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,23,24)This notation provides a detailed description of the compound's connectivity and stereochemistry.
The compound's canonical SMILES representation is COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CCS(=O)(=O)C4, indicating its structural complexity and potential for diverse interactions within biological systems.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding how the compound may behave in biological systems or during synthetic applications .
While specific mechanisms of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors.
Potential mechanisms may include:
Data supporting these mechanisms would typically arise from pharmacological studies and bioassays .
The physical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-y)phenoxy]acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 443.5 g/mol |
| Molecular Formula | C22H21NO7S |
| Purity | Typically 95% |
Chemical properties may include:
Further analysis through experimental methods would be required to elucidate these properties comprehensively .
N-(1,1-dioxidotetrahydrothiophen-3-y)-2-[4-(6-methoxy-2-oxo - 2H-chromen - 3-y)phenoxy]acetamide has potential applications in several scientific fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: